BenchChemオンラインストアへようこそ!

4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Structural differentiation Quality control Mass spectrometry

Secure CAS 476284-81-8 to obtain the exact 5-methyl-substituted bicyclic heteroaryl benzamide disclosed in Merck’s WO2015148354 patent family as a TrkA kinase inhibitor candidate. This specific CAS ensures retention of the critical 5-methyl group on the tetrahydrobenzothiophene ring—absent in its des-methyl analog (CAS 476284-77-2)—enabling accurate matched molecular pair studies, selectivity profiling over TrkB/TrkC isoforms, and HRMS-based compound library management. Guarantee structural fidelity for neuropathic pain, pruritus, or oncology target validation.

Molecular Formula C24H22N2OS
Molecular Weight 386.51
CAS No. 476284-81-8
Cat. No. B2462082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
CAS476284-81-8
Molecular FormulaC24H22N2OS
Molecular Weight386.51
Structural Identifiers
SMILESCC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C#N
InChIInChI=1S/C24H22N2OS/c1-16-7-12-22-20(13-16)21(15-25)24(28-22)26-23(27)19-10-8-18(9-11-19)14-17-5-3-2-4-6-17/h2-6,8-11,16H,7,12-14H2,1H3,(H,26,27)
InChIKeyDWHQNEPIMWIDDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 476284-81-8): Structural Identity and Procurement Baseline


4-Benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 476284-81-8) is a synthetic bicyclic heteroaryl benzamide derivative featuring a tetrahydrobenzothiophene core with a 3-cyano substituent, a 5-methyl group on the saturated ring, and a 4-benzylbenzamide moiety [1]. The compound is indexed in the Therapeutic Target Database (TTD, Drug ID: D0I9FU) as 'Bicyclic heteroaryl benzamide derivative 4,' with synonym cross-references to PMID28270021-Compound-WO2015148354Example99, and is associated with patented indications including chronic pain, neuropathic pain, pruritus, and solid tumors under Merck Sharp & Dohme Corp. [2]. Its closest structural analog, CAS 476284-77-2 (4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide), differs solely in the absence of the 5-methyl substitution [3].

Why Generic Substitution Fails for 4-Benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 476284-81-8)


The tetrahydrobenzothiophene benzamide chemical space contains numerous closely related analogs that differ by single substituent variations, yet these minor structural changes produce functionally distinct molecular entities. CAS 476284-81-8 carries a 5-methyl group on the saturated tetrahydro ring that is absent in its direct des-methyl analog (CAS 476284-77-2) [1]. Within the broader benzothiophene benzamide class, small substituent changes at the benzamide para-position—such as bromo, butoxy, or dimethylsulfamoyl replacements—redirect target engagement toward entirely different protein families, including glucagon receptors, vasoactive intestinal peptide receptors, JNK kinases, and HDAC enzymes [2]. Without compound-specific characterization data for each analog, assuming functional interchangeability between CAS 476284-81-8 and any in-class compound risks selecting a molecule with a divergent target profile [3].

Quantitative Differentiation Evidence for 4-Benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 476284-81-8)


5-Methyl Substitution Distinguishes CAS 476284-81-8 from Its Des-Methyl Analog: Structural Identity Confirmation by Molecular Mass

CAS 476284-81-8 is distinguished from its nearest structural analog (CAS 476284-77-2, the des-methyl derivative) by a single 5-methyl substituent on the tetrahydrobenzothiophene ring. This difference is quantitatively verifiable by exact mass: CAS 476284-81-8 (C24H22N2OS) has a molecular weight of 386.51 g/mol, versus 372.48 g/mol for CAS 476284-77-2 (C23H20N2OS), yielding a mass difference of +14.03 Da corresponding to one CH2 unit [1]. This mass shift provides unambiguous identity confirmation by LC-MS or HRMS, enabling procurement quality control to verify that the supplied material is the 5-methyl compound rather than the des-methyl analog.

Structural differentiation Quality control Mass spectrometry Analog verification

Predicted Lipophilicity Divergence: cLogP Difference Between 5-Methyl (CAS 476284-81-8) and Des-Methyl (CAS 476284-77-2) Analog

The addition of a 5-methyl group in CAS 476284-81-8 is predicted to increase lipophilicity relative to the des-methyl analog CAS 476284-77-2. For CAS 476284-77-2, the computed XLogP3 is 6.2 [1]. While an experimentally measured or independently computed cLogP value for CAS 476284-81-8 is not available in the accessed sources, the addition of one aliphatic methyl group to a molecule of this size class typically increases calculated logP by approximately +0.4 to +0.6 log units based on standard fragment-based contribution methods (π(CH3, aliphatic) contribution) [2]. This predicted ΔcLogP of approximately +0.5 units may influence solubility, permeability, and non-specific protein binding profiles between the two analogs.

Lipophilicity Drug-likeness Permeability ADME prediction Analog selection

Patent-Anchored Target Differentiation: CAS 476284-81-8 Is Indexed as a TrkA Kinase Inhibitor Candidate, Whereas In-Class Analogs Map to Divergent Target Classes

CAS 476284-81-8 is explicitly cross-referenced in the Therapeutic Target Database (TTD) to patent WO2015148354 (Merck Sharp & Dohme Corp.), which discloses bicyclic heteroaryl benzamide compounds as tropomyosin-related kinase (Trk) family protein kinase inhibitors for the treatment of pain, inflammation, and cancer [1]. The TTD entry (Drug ID: D0I9FU) lists indications of chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), and pruritus (ICD-11: EC90) under patented status [1]. In contrast, structurally related tetrahydrobenzothiophene benzamides with different para-substituents on the benzamide ring are reported to engage distinct targets: the 4-bromo analog antagonizes the glucagon receptor (GCGR) with only 20% inhibition in CHO cells [2]; the unsubstituted N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a vasoactive intestinal peptide receptor 1 (VIPR1) antagonist (IC50 ≈ 15 μM in rat RKE cells) [3]; and 4-azepane-1-sulfonyl derivatives inhibit JNK3 (pIC50 = 6.7) [4]. Quantitative TrkA IC50 data for CAS 476284-81-8 are not publicly accessible in the sources retrieved, but the patent-indexed target assignment to TrkA is qualitatively distinct from the receptor and kinase targets mapped to closely related in-class compounds.

Kinase inhibition TrkA Pain target Target selectivity Patent pharmacology

CETP Inhibitor Series Context: Benzyl Benzamide Scaffold SAR and the Positional Specificity of Substitution Patterns

A 2017 study by Abu Khalaf et al. (Arch. Pharm. 2017, 350(12), 1700204) evaluated ten substituted benzyl benzamides (8a–j) for CETP inhibition, establishing that para-benzyl substitution on the benzamide ring—the exact substitution pattern present in CAS 476284-81-8—is compatible with CETP pharmacophore engagement [1]. The most active compound in that series, 8j, achieved 82.2% CETP inhibition at 10 μM with an IC50 of 1.3 μM [1]. CAS 476284-81-8 differs from the 8a–j series in its tetrahydrobenzothiophene core (replacing a simpler aromatic ring) and the presence of the 3-cyano-5-methyl substitution pattern, but shares the critical 4-benzylbenzamide pharmacophore. Within the broader benzamide SAR literature, even minor positional changes on the benzamide ring produce large potency shifts: in a related substituted benzamide series, moving a methyl group from the 2-position (IC50 = 8.7 ± 0.7 μM) to the 4-position (IC50 = 29.1 ± 3.8 μM) caused a >3-fold loss in potency, while a 4-methoxy substitution resulted in an IC50 of 149 ± 43 μM—a >17-fold reduction [2]. This demonstrates that the para-benzyl substitution retained in CAS 476284-81-8 is a non-trivial structural feature with established SAR precedent, and that arbitrary replacement of the benzamide substituent can degrade activity by an order of magnitude or more.

CETP inhibition Cardiovascular SAR Benzyl benzamide Scaffold optimization

Recommended Research Application Scenarios for 4-Benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 476284-81-8)


TrkA Kinase Inhibitor Lead Optimization Programs Targeting Neuropathic Pain and Pruritus

CAS 476284-81-8 is indexed in the Therapeutic Target Database as a TrkA kinase inhibitor candidate under Merck's WO2015148354 patent family, with explicit indication mapping to neuropathic pain (ICD-11: 8E43.0) and pruritus (ICD-11: EC90) [1]. Research groups pursuing TrkA-mediated analgesia or anti-pruritic mechanisms can use this compound as a structurally defined reference molecule within the bicyclic heteroaryl benzamide chemical series, particularly where the 5-methyl substituent on the tetrahydrobenzothiophene ring is hypothesized to influence TrkA binding pocket occupancy or selectivity over TrkB/TrkC isoforms. Procurement of this specific CAS number ensures alignment with the patent-disclosed structural scope rather than an untested analog.

Structure-Activity Relationship (SAR) Studies on Tetrahydrobenzothiophene C5-Substitution Effects

The 5-methyl group on the saturated tetrahydro ring of CAS 476284-81-8 represents a defined structural variable (ΔM = +14.03 Da relative to CAS 476284-77-2) that can be systematically interrogated in comparative SAR campaigns [2]. Researchers comparing matched molecular pairs—CAS 476284-81-8 (5-methyl) vs. CAS 476284-77-2 (5-H)—can directly assess the impact of this single methyl substitution on target potency, selectivity, metabolic stability, and physicochemical properties. The predicted ΔcLogP of approximately +0.4 to +0.6 units further supports the use of this pair to study lipophilicity-driven changes in ADME parameters [3].

Benzothiophene Benzamide Chemical Probe Development with Defined Pharmacophore Anchoring

The 4-benzylbenzamide moiety of CAS 476284-81-8 matches the pharmacophoric requirements for CETP inhibitor binding as established by Abu Khalaf et al. (2017), where the para-benzyl substitution contributed to hydrophobic pocket occupancy [4]. Combined with the 3-cyano group on the tetrahydrobenzothiophene core—a hydrogen bond acceptor motif common to kinase inhibitor scaffolds—this compound provides a dual-pharmacophore architecture suitable for chemical probe development across multiple target classes. Procurement of CAS 476284-81-8 ensures that both the benzamide para-benzyl group (shown to be critical for potency in the benzamide SAR class, where single-substituent changes caused >17-fold activity variations [5]) and the 5-methyl-tetrahydrobenzothiophene core are simultaneously retained.

Analytical Reference Standard for Differentiating 5-Methyl vs. Des-Methyl Tetrahydrobenzothiophene Benzamides in Medicinal Chemistry QC

CAS 476284-81-8 can serve as an authenticated reference standard for establishing LC-MS or HRMS analytical methods that discriminate between 5-methyl-substituted and des-methyl tetrahydrobenzothiophene benzamide analogs during compound library management [2]. The +14.03 Da exact mass difference (Δ exact mass = 0.0156 Da between the two species) is readily resolved by high-resolution mass spectrometry, enabling rapid identity confirmation of synthesized or purchased batches and preventing misidentification errors in high-throughput screening campaigns where both analogs may coexist in a compound collection.

Quote Request

Request a Quote for 4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.